Cas no 1620510-50-0 ([(3S)-4-methylmorpholin-3-yl]methanol)

[(3S)-4-methylmorpholin-3-yl]methanol is a chiral morpholine derivative with a hydroxymethyl functional group at the 3-position, offering versatility as a building block in organic synthesis and pharmaceutical applications. Its stereospecific (S)-configuration ensures high enantioselectivity, making it valuable for asymmetric synthesis and chiral ligand design. The compound’s polar hydroxyl group enhances solubility in protic solvents, facilitating its use in aqueous or polar reaction systems. Its morpholine core provides stability and structural rigidity, advantageous for developing bioactive molecules or catalysts. This intermediate is particularly useful in medicinal chemistry for constructing complex heterocycles or modifying pharmacophores. High purity grades are typically available to meet stringent research and industrial requirements.
[(3S)-4-methylmorpholin-3-yl]methanol structure
1620510-50-0 structure
Product name:[(3S)-4-methylmorpholin-3-yl]methanol
CAS No:1620510-50-0
MF:C6H13NO2
MW:131.173
MDL:MFCD26792482
CID:3164704
PubChem ID:58666450

[(3S)-4-methylmorpholin-3-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • (S)-4-methyl-3-(hydroxymethyl)morpholine
    • [(3S)-4-methylmorpholin-3-yl]methanol
    • (S)-(4-Methylmorpholin-3-yl)methanol
    • AKOS027331464
    • VPC51050
    • 1620510-50-0
    • MFCD26792482
    • CS-0061776
    • AS-63371
    • SCHEMBL12765122
    • 875-645-1
    • (S)-4-Methyl-3-(hydroxymethyl)morpholine
    • MDL: MFCD26792482
    • Inchi: InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1
    • InChI Key: WXGKNIRSXCAEEP-LURJTMIESA-N
    • SMILES: CN1CCOC[C@@H]1CO

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7Ų
  • XLogP3: -0.7

[(3S)-4-methylmorpholin-3-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15645-5g
(S)-(4-Methylmorpholin-3-yl)methanol
1620510-50-0 95%
5g
¥2489.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15645-1g
(S)-(4-Methylmorpholin-3-yl)methanol
1620510-50-0 95%
1g
¥498.0 2024-07-18
Apollo Scientific
OR55496-1g
(S)-4-Methyl-3-(hydroxymethyl)morpholine
1620510-50-0 95%
1g
£161.00 2025-02-20
Alichem
A449037169-1g
(S)-4-Methyl-3-(hydroxymethyl)morpholine
1620510-50-0 97%
1g
600.78 USD 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LY593-1g
[(3S)-4-methylmorpholin-3-yl]methanol
1620510-50-0 95+%
1g
1885.0CNY 2021-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X15645-250mg
(S)-(4-Methylmorpholin-3-yl)methanol
1620510-50-0 95%
250mg
¥158.0 2024-07-18
Advanced ChemBlocks
B-1176-250MG
(S)-4-methyl-3-(hydroxymethyl)morpholine
1620510-50-0 95%
250MG
$70 2023-09-15
Ambeed
A839544-1g
(S)-(4-Methylmorpholin-3-yl)methanol
1620510-50-0 95%
1g
$76.0 2025-02-25
eNovation Chemicals LLC
D773376-5g
[(3S)-4-methylmorpholin-3-yl]methanol
1620510-50-0 95%
5g
$375 2024-06-06
1PlusChem
1P019GS8-100mg
[(3S)-4-methylmorpholin-3-yl]methanol
1620510-50-0 >98%
100mg
$65.00 2023-12-20

[(3S)-4-methylmorpholin-3-yl]methanol Related Literature

Additional information on [(3S)-4-methylmorpholin-3-yl]methanol

Professional Introduction to [(3S)-4-methylmorpholin-3-yl)methanol (CAS No. 1620510-50-0]

[(3S-4-methylmorpholin-3-yl)methanol] (CAS No. 1620510-50-0) is a significant compound in the field of pharmaceutical chemistry, particularly in the development of innovative drug candidates. This compound, characterized by its unique stereochemical configuration and structural properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug design.

The stereochemistry of [(3S)-4-methylmorpholin-3-yl)methanol] plays a crucial role in determining its biological activity and pharmacological properties. The presence of the (3S) configuration suggests a specific interaction with biological targets, which is a critical factor in the design of enantiomerically pure drugs. This aspect has been extensively studied in recent years, as the relationship between stereochemistry and biological activity is fundamental to optimizing drug efficacy and minimizing side effects.

In the realm of pharmaceutical research, [(3S)-4-methylmorpholin-3-yl)methanol] has been explored as a key intermediate in the synthesis of various bioactive molecules. Its morpholine moiety provides a versatile scaffold for further functionalization, enabling the development of compounds with enhanced pharmacological profiles. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are increasingly important in the treatment of cancer and inflammatory diseases.

The structural features of this compound make it an attractive candidate for further investigation. The methyl group at the 4-position of the morpholine ring contributes to its overall solubility and bioavailability, which are critical parameters for drug development. Additionally, the hydroxymethyl group at the 3-position offers a site for further chemical modifications, allowing for the creation of novel derivatives with tailored biological activities.

Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between [(3S-4-methylmorpholin-3-yl)methanol] and its target proteins. Molecular modeling studies have revealed that this compound can effectively bind to specific pockets on enzymes and receptors, modulating their activity. Such insights have been instrumental in guiding the optimization of drug candidates and improving their selectivity.

The synthesis of [(3S-4-methylmorpholin-3-yl)methanol] involves intricate organic transformations that highlight the expertise required in pharmaceutical chemistry. The stereocontrol during its synthesis is paramount to ensure high enantiomeric purity, which is essential for its biological efficacy. Researchers have employed advanced catalytic methods and chiral auxiliaries to achieve this goal, underscoring the sophistication involved in modern drug development.

In conclusion, [(3S-4-methylmorpholin-3-yl)methanol] (CAS No. 1620510-50-0) represents a promising compound with significant potential in pharmaceutical applications. Its unique stereochemical configuration and structural properties make it a valuable building block for the development of novel therapeutic agents. As research continues to uncover new insights into its biological activity and synthetic pathways, this compound is poised to play an increasingly important role in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1620510-50-0)[(3S)-4-methylmorpholin-3-yl]methanol
A1001899
Purity:99%/99%
Quantity:5g/1g
Price ($):623.0/166.0